4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile
Description
4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile is a substituted benzonitrile derivative characterized by a nitrile (-CN) group at position 1, a tert-butyl group at position 4, a chlorine atom at position 2, and a hydroxyl (-OH) group at position 5 on the benzene ring (see structure below). This compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties. Benzonitriles are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their stability and reactivity.
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H12ClNO/c1-11(2,3)8-5-9(12)7(6-13)4-10(8)14/h4-5,14H,1-3H3 |
InChI Key |
LYQJUYCIJZHZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)Cl)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst to introduce the tert-butyl group. This is followed by chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. The hydroxyl group can be introduced through a hydroxylation reaction, and finally, the nitrile group is added via a cyanation reaction using a reagent like sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is often considered in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile has been investigated for its potential as a pharmaceutical agent. The compound's structure suggests that it may possess biological activity relevant to the treatment of inflammatory diseases.
- Inhibition of Leukotriene A4 Hydrolase : Research indicates that compounds similar to 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile can inhibit leukotriene A4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. Inhibition of LTA4H is associated with therapeutic effects in conditions such as asthma, arthritis, and other inflammatory disorders .
- Potential Antioxidant Properties : The presence of the tert-butyl group enhances the antioxidant capacity of phenolic compounds. Studies have shown that similar compounds can protect against oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer .
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of other chemical entities.
- Synthesis of Novel Derivatives : 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile can be utilized to synthesize derivatives that may exhibit enhanced biological activity or improved pharmacokinetic profiles. For instance, modifications to the hydroxyl and nitrile groups can lead to new compounds with potential therapeutic applications.
- Preparation of Heteroaryl Compounds : The compound's structure allows it to participate in reactions that yield heteroaryl derivatives. These derivatives are often explored for their biological activity against various targets, including enzymes involved in inflammatory pathways .
Case Study 1: Antioxidant Activity
A study focused on phenolic antioxidants demonstrated that derivatives of tert-butylphenol, which share structural similarities with 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile, exhibited significant neuroprotective effects. These compounds reduced oxidative toxicity in neuronal cells and showed promise in models of ischemic stroke .
Case Study 2: Inflammation Modulation
Research on related compounds has highlighted their ability to modulate inflammatory responses through the inhibition of key enzymes such as cyclooxygenase and lipoxygenase. This modulation is crucial for developing treatments for chronic inflammatory diseases .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine atom may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Solubility: The hydroxyl group improves aqueous solubility compared to non-polar analogs like 1-chloro-2,4-dinitrobenzene, while tert-butyl enhances lipid solubility.
- Reactivity : The nitrile group’s electrophilicity is moderated by tert-butyl’s electron-donating effect, reducing reactivity compared to trifluoromethyl-substituted benzonitriles .
Biological Activity
4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile can be represented as follows:
This compound features a chloro group, a hydroxyl group, and a nitrile functional group, which may contribute to its biological activity.
Research indicates that 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile may exert its biological effects through several mechanisms:
- Inhibition of Lysophosphatidic Acid (LPA) Synthesis : Studies have shown that this compound can inhibit LPA synthesis in mouse plasma, suggesting a role in modulating signaling pathways associated with cell proliferation and survival .
- Antioxidant Properties : Similar compounds have been noted for their ability to mitigate oxidative stress, which is crucial in conditions like ischemic stroke. The protective effects against oxidative damage may be mediated through the activation of cellular pathways that reduce reactive oxygen species (ROS) levels .
- Neuroprotective Effects : In models of oxygen-glucose deprivation (OGD), related compounds have demonstrated neuroprotective effects by reducing apoptosis in neuronal cells. This is likely due to the modulation of pathways involving Akt and Nrf2, which are critical for cellular survival under stress conditions .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile and related compounds:
Case Studies
- Neuroprotective Study : A study using LX009 (a derivative related to 4-(Tert-butyl)-2-chloro-5-hydroxybenzonitrile) indicated that it could significantly reduce cell death in neuronal cultures subjected to OGD/RP. The treatment led to improved mitochondrial function and reduced oxidative stress markers, highlighting its potential as a therapeutic agent for stroke management .
- LPA Inhibition Research : Another study focused on the compound's ability to inhibit LPA synthesis demonstrated that it could modulate pathways involved in cancer cell proliferation. This suggests potential applications in cancer therapy, although further research is required to confirm efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
